4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
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Overview
Description
4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and organic synthesis. This compound features a unique structure combining an indolinone moiety with a benzenesulfonamide group, making it a subject of interest for various scientific studies.
Scientific Research Applications
4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has several applications in scientific research:
Future Directions
The future directions for the study of “4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” and similar compounds could involve further exploration of their bioactive properties . For instance, some indolin-2-one derivatives have shown notable cytotoxicity toward human cancer cell lines . Thus, these compounds could be further developed as potential anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the indolinone core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different structural analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired outcome, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions include various substituted indolinone derivatives and sulfonamide analogs, which can be further explored for their biological activities .
Mechanism of Action
The mechanism of action of 4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or proteins, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells . The exact pathways and targets are still under investigation, but preliminary studies suggest its potential as a multi-target inhibitor .
Comparison with Similar Compounds
Similar Compounds
N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide: Lacks the ethyl group, which may affect its biological activity and chemical properties.
4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide:
Uniqueness
4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
4-ethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-3-12-4-7-15(8-5-12)23(21,22)18-14-6-9-16-13(10-14)11-17(20)19(16)2/h4-10,18H,3,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJFUBRBHBMXDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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